meso-1,2-Diphenylethylenediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S)-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90915119 | |

| Record name | (1R,2S)-Diaminodiphenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951-87-1, 16635-95-3 | |

| Record name | meso-1,2-Diphenylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2S)-Diaminodiphenylethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Meso-1,2-Diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | meso-1,2-Diphenylethylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLY76BC5ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of meso-1,2-Diphenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of meso-1,2-Diphenylethylenediamine, a key organic compound utilized in asymmetric synthesis and catalysis.

Introduction

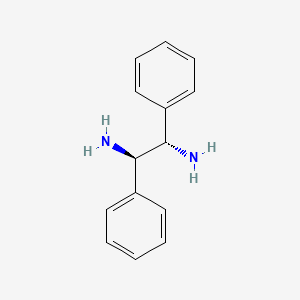

1,2-Diphenylethylenediamine (DPEN), also known as stilbenediamine, is an organic compound with the chemical formula C₁₄H₁₆N₂.[1][2][3] It is a chiral diamine that exists as three stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-1,2-Diphenylethylenediamine, and a meso diastereomer.[1] This document focuses specifically on the structure and properties of the meso form, this compound.

The meso isomer is characterized by its internal plane of symmetry, which renders the molecule achiral despite the presence of two stereogenic centers.[4] This unique structural feature influences its chemical reactivity and applications, particularly as a ligand in coordination chemistry and as a precursor in the synthesis of more complex chiral molecules.[4]

Molecular Structure and Stereochemistry

The fundamental structure of this compound consists of a central ethane-1,2-diamine backbone. Each carbon atom of the ethane unit is bonded to a phenyl group (C₆H₅) and an amino group (-NH₂).

The defining characteristic of the meso isomer is its stereochemistry. The two stereocenters at the C1 and C2 positions of the ethane backbone have opposite configurations, designated as (1R,2S) or (1S,2R).[2][4] This opposition in stereochemistry creates an internal plane of symmetry that bisects the carbon-carbon bond of the ethane backbone, making the molecule superimposable on its mirror image and thus achiral.

Caption: 2D chemical structure of this compound highlighting the (1R,2S) stereochemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2S)-1,2-diphenylethane-1,2-diamine | [2][4] |

| Synonyms | meso-stilbenediamine, (1R,2S)-DPEN | [2][4] |

| CAS Number | 951-87-1 | [2][3][4] |

| Molecular Formula | C₁₄H₁₆N₂ | [1][2][3] |

| Molecular Weight | 212.29 g/mol | [1][2][3][5] |

| Appearance | White to yellow powder or crystals | [4] |

| Melting Point | 118-122 °C | |

| Solubility | Soluble in polar organic solvents | [4] |

Experimental Protocols: Synthesis

This compound can be synthesized via several routes. A common laboratory-scale method involves the reduction of 1,2-diphenylethanedione dioxime (benzil dioxime).

Protocol: Reduction of 1,2-Diphenylethanedione Dioxime

This procedure outlines the synthesis of (±)-1,2-Diphenylethylenediamine, which includes the meso form, from which the meso isomer can be isolated.

-

Reaction Setup: A 500 mL four-necked flask is equipped with a mechanical stirrer and a condenser.

-

Reagents:

-

1,2-diphenylethanedione dioxime (48 g, 0.20 mol)

-

Methanol (260 ml)

-

Raney nickel (0.5 g)

-

80% Hydrazine hydrate (28.75 g, 0.46 mol)

-

-

Procedure:

-

The 1,2-diphenylethanedione dioxime is dissolved in methanol within the reaction flask with stirring.[6]

-

Raney nickel is added to the solution.[6]

-

The mixture is heated to 60 °C.[6]

-

Hydrazine hydrate is added dropwise, maintaining the reaction temperature between 58-62 °C under a nitrogen atmosphere.[6] The rate of addition is controlled to manage the evolution of nitrogen gas.

-

The reaction progress is monitored by chromatography until the starting material is consumed.[6]

-

After the reaction is complete, the mixture is cooled, and the Raney nickel catalyst is removed by filtration.[6]

-

Methanol is removed from the filtrate by distillation.[6]

-

The resulting residue is dissolved in petroleum ether and allowed to crystallize. The product, a mixture of meso and racemic diamines, is then collected by filtration.[6]

-

Further purification and separation of the meso isomer from the racemic mixture can be achieved through techniques such as fractional crystallization.

Caption: Experimental workflow for the synthesis and isolation of this compound.

Conclusion

The structure of this compound is defined by its (1R,2S) stereochemistry, which results in an achiral molecule with an internal plane of symmetry. This diamine is a valuable building block in organic synthesis, serving as a ligand for metal catalysts and a precursor for various chiral auxiliaries. Understanding its unique three-dimensional structure is crucial for its effective application in the development of stereoselective chemical transformations.

References

- 1. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 951-87-1: this compound [cymitquimica.com]

- 5. GSRS [precision.fda.gov]

- 6. (+/-)-1,2-DIPHENYLETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

meso-1,2-Diphenylethylenediamine physical and chemical properties

An In-depth Technical Guide to meso-1,2-Diphenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a crucial building block in asymmetric synthesis and catalysis. This document details its core characteristics, experimental protocols for its synthesis and purification, and its applications in research and development.

Core Physical and Chemical Properties

This compound, also known as meso-stilbenediamine, is an achiral organic compound despite possessing two stereogenic centers, due to an internal plane of symmetry.[1] It is typically a colorless to pale yellow solid at room temperature and is soluble in polar organic solvents.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 951-87-1 | [3][4] |

| Molecular Formula | C₁₄H₁₆N₂ | [3][5][6] |

| Molecular Weight | 212.29 g/mol | [3][4][5] |

| IUPAC Name | (1R,2S)-1,2-diphenylethane-1,2-diamine | [5] |

| Appearance | White to pale yellow crystalline powder | [1][7] |

| Melting Point | 118-122 °C | [3][4] |

| Boiling Point | 353.9 ± 37.0 °C (Predicted) | [3] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 9.78 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in polar organic solvents, slightly soluble in water | [1][8] |

Stereoisomers of 1,2-Diphenylethylenediamine

1,2-Diphenylethylenediamine (DPEN) exists as three stereoisomers: the achiral meso compound and a pair of enantiomers, (R,R)- and (S,S)-DPEN.[8] The synthesis of DPEN often results in a mixture of the meso form and the racemic (R,R)/(S,S) pair, which must be separated.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis of 1,2-diphenylethylenediamine and the separation of its stereoisomers.

Synthesis from Benzil

A common method for preparing 1,2-diphenylethylenediamine is through the reductive amination of benzil.[8] A representative multi-step procedure is outlined below.

Methodology:

-

Imidazole Formation: In a round-bottomed flask, benzil (0.75 mol), ammonium acetate (400 g), and cyclohexanone (0.77 mol) are combined in glacial acetic acid (1.0 L). The mixture is heated at reflux for approximately 1.5 hours.[9]

-

Workup and Isolation: The hot reaction mixture is poured into vigorously stirred water (3 L) and allowed to cool. The resulting crystals of the imidazole intermediate are collected by filtration, washed with water, and dried under reduced pressure.[9]

-

Reduction: The isolated imidazole (0.250 mol) is dissolved in tetrahydrofuran (THF). The solution is cooled to -78°C, and liquid ammonia is introduced. Lithium wire (1.00 mol) is added slowly, maintaining the low temperature. The reaction is stirred and subsequently quenched with ethanol and ammonium chloride.[9]

-

Final Isolation: After warming and adding water, the phases are separated. A series of acid-base extractions are performed to isolate the final product, which is a mixture of meso- and (±)-1,2-diphenylethylenediamine.[9]

Chiral Resolution of Enantiomers and Isolation of the Meso Form

To separate the (R,R) and (S,S) enantiomers from the racemic mixture, and consequently from the meso diastereomer, chiral resolution using a resolving agent like L-(+)-tartaric acid is employed. This process relies on the differential solubility of the resulting diastereomeric salts.[9][10] The meso form, being a diastereomer to the tartrate salts, can be separated during the crystallization and workup process due to its different physical properties.

Methodology:

-

Salt Formation: The mixture of stereoisomers (0.200 mol) is dissolved in hot ethanol (approx. 70°C). A hot ethanolic solution of L-(+)-tartaric acid (0.200 mol) is added slowly. The diastereomeric tartrate salts precipitate immediately.[9]

-

Fractional Crystallization: The mixture is cooled to room temperature, and the crystals are collected by filtration. The solid is recrystallized multiple times from a water/ethanol mixture to obtain the pure diastereomeric salt of one enantiomer (e.g., the (1S,2S)-diamine-L-(+)-tartrate).[9][11] The other enantiomer's salt remains in the filtrate.[11] The meso form, being a diastereomer, will have different solubility and can be separated from the racemic pair during this process.

-

Liberation of Free Amine: The purified diastereomeric salt is suspended in water and treated with an aqueous base (e.g., 50% NaOH) to deprotonate the amine.[11]

-

Extraction: The free chiral diamine is then extracted from the aqueous solution using an organic solvent like dichloromethane. The organic extracts are combined, dried, and the solvent is evaporated to yield the enantiomerically pure diamine.[11]

-

Meso Isomer Isolation: The meso isomer can be isolated from the mother liquors of the crystallization steps through techniques such as column chromatography, exploiting the polarity differences between the diastereomers.

Applications in Research and Drug Development

This compound and its chiral counterparts are valuable in modern chemical synthesis.

-

Asymmetric Catalysis: The chiral enantiomers, often derivatized as N-tosylated ligands (TsDPEN), are critical components of catalysts for asymmetric hydrogenation and transfer hydrogenation, famously used in Noyori's Nobel Prize-winning work.[8] These catalysts are used to produce enantiomerically pure alcohols from ketones, which are key intermediates for many pharmaceuticals.[12]

-

Organocatalysis: DPEN and its derivatives are widely employed as organocatalysts for enantioselective reactions such as Aldol, Michael, and Mannich reactions.[13]

-

Ligands in Coordination Chemistry: The diamine structure allows it to act as a bidentate ligand, forming stable complexes with various metal ions, which is useful in catalysis.[1][8]

-

Pharmaceutical Intermediates: As a chiral building block, DPEN is fundamental in the stereoselective synthesis of active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect.[7]

-

Drug Discovery: Derivatives of 1,2-diamines are actively being investigated as new therapeutic agents, for instance, in the development of drugs against Mycobacterium tuberculosis.[14]

Safety and Handling

This compound is classified as an irritant.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[1][2]

This guide provides foundational knowledge for the effective use and handling of this compound in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. CAS 951-87-1: this compound [cymitquimica.com]

- 2. CAS 951-87-1: this compound [cymitquimica.com]

- 3. This compound CAS#: 951-87-1 [chemicalbook.com]

- 4. meso-1,2-ジフェニルエチレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. nbinno.com [nbinno.com]

- 8. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Diphenylether-modified 1,2-diamines with improved drug properties for development against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of meso-1,2-Diphenylethylenediamine from Benzil

Abstract

This technical guide provides a detailed examination of the synthetic pathway for producing meso-1,2-diphenylethylenediamine (also known as meso-stilbenediamine) from the starting material benzil. 1,2-Diphenylethylenediamine is a crucial chiral ligand and building block in asymmetric synthesis, particularly in the creation of catalysts for hydrogenation and other stereoselective transformations.[1][2] While the chiral (R,R) and (S,S) enantiomers are widely used, the achiral meso diastereomer serves as an important reference compound and a precursor in various synthetic applications. The synthesis is presented as a two-step process involving the formation of a diimine intermediate followed by a stereoselective reduction. This document offers detailed experimental protocols, a summary of quantitative data, and workflow diagrams to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

Benzil (1,2-diphenylethane-1,2-dione) is a readily available α-diketone that serves as a versatile precursor in organic synthesis.[3] The conversion of benzil to this compound involves the transformation of its two ketone functionalities into amine groups with a specific relative stereochemistry (meso).

The most direct and logical synthetic approach is a reductive amination of the dicarbonyl compound. This strategy is executed in two distinct steps:

-

Diimine Formation: Benzil is condensed with an ammonia source to form the intermediate benzil diimine (1,2-diphenyl-1,2-diiminoethane).

-

Stereoselective Reduction: The diimine intermediate is reduced to the target diamine. The key to obtaining the meso product lies in controlling the diastereoselectivity of this reduction step. Catalytic hydrogenation is the preferred method as the substrate adsorbs onto the catalyst surface, leading to a syn-addition of hydrogen atoms, which typically favors the formation of the meso isomer from the more stable E,E-diimine.

This guide will detail the experimental protocols for this two-step synthesis.

Visualized Experimental Workflow

The overall process from the starting material to the final, purified product is outlined in the workflow diagram below.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

The following protocols are based on established chemical principles for reductive amination. Researchers should always perform a thorough risk assessment before conducting any chemical synthesis.

Step 1: Synthesis of Benzil Diimine Intermediate

This procedure details the condensation of benzil with an ammonia source to yield the diimine.

Materials and Equipment:

-

Benzil (1 equivalent)

-

Ammonium acetate (10-15 equivalents)

-

Anhydrous Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Buchner funnel and filter paper

Procedure:

-

To a 500 mL round-bottom flask, add benzil (e.g., 21.0 g, 0.10 mol) and ammonium acetate (e.g., 115.6 g, 1.50 mol).

-

Add 250 mL of anhydrous ethanol to the flask.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the yellow benzil spot. The reaction typically requires 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 30-60 minutes to precipitate the product.

-

Collect the pale yellow solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol, followed by cold deionized water to remove excess ammonium acetate.

-

Dry the resulting benzil diimine under vacuum. The product can be used in the next step without further purification.

Step 2: Reduction of Benzil Diimine to this compound

This procedure describes the diastereoselective reduction of the diimine intermediate to the target meso-diamine using catalytic hydrogenation.

Materials and Equipment:

-

Benzil diimine (1 equivalent)

-

Palladium on carbon (10% Pd/C, ~1-2 mol%)

-

Anhydrous Ethanol

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

-

Celite or another filter aid

-

Rotary evaporator

Procedure:

-

In a suitable hydrogenation vessel, dissolve the crude benzil diimine (e.g., 20.8 g, ~0.10 mol) in 200 mL of anhydrous ethanol.

-

Carefully add 10% Palladium on carbon (e.g., 1.0-2.0 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the air, and introduce hydrogen gas. Pressurize the vessel to 50-60 psi (or use a hydrogen balloon for atmospheric pressure hydrogenation).

-

Stir the mixture vigorously at room temperature. The reaction is typically complete within 24-48 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid is the crude this compound.

Purification: Recrystallization

-

Dissolve the crude product in a minimum amount of hot toluene.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

Characterize the final product by melting point and spectroscopy (¹H NMR, ¹³C NMR) to confirm its identity and purity. The melting point of pure this compound is reported to be 118-122 °C.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and products in this synthesis.

| Compound | Formula | Molar Mass ( g/mol ) | Stoichiometric Equiv. | Melting Point (°C) |

| Benzil | C₁₄H₁₀O₂ | 210.23 | 1.0 | 94-96 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 10-15 | 112-114 |

| Benzil Diimine | C₁₄H₁₂N₂ | 208.26 | ~1.0 | ~145-150 |

| This compound | C₁₄H₁₆N₂ | 212.29 | 1.0 (Theoretical) | 118-122[3] |

Mechanism of Stereoselectivity

The formation of the meso isomer is favored during catalytic hydrogenation due to the steric interactions of the phenyl groups as the diimine adsorbs onto the catalyst surface. The more stable E,E-conformer of the diimine preferentially lies flat on the catalyst, allowing for the syn-addition of two hydrogen atoms from the same face, leading directly to the meso product.

Caption: Logical diagram of stereoselective reduction on a catalyst surface.

Conclusion

The synthesis of this compound from benzil is a robust and instructive example of a two-step reductive amination. By controlling the reaction conditions, particularly in the catalytic hydrogenation step, the desired meso diastereomer can be selectively produced. The detailed protocols and data provided in this guide are intended to equip researchers and drug development professionals with the necessary information to successfully synthesize and purify this valuable chemical compound for its various applications in modern chemistry.

References

Technical Guide: meso-1,2-Diphenylethylenediamine

CAS Number: 951-87-1

This technical guide provides an in-depth overview of meso-1,2-Diphenylethylenediamine, a crucial achiral diamine in stereoselective synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical research. This document details the compound's properties, synthesis, and significant applications, with a focus on its role as a precursor to chiral ligands and catalysts.

Physicochemical and Spectroscopic Data

This compound is a solid organic compound with the chemical formula C14H16N2.[1][2] Its symmetrical structure, where the two phenyl and two amino groups are on opposite sides of the carbon-carbon bond, makes it an important building block in asymmetric synthesis.

| Property | Value | Reference |

| Molecular Formula | C14H16N2 | [1][2][3] |

| Molecular Weight | 212.29 g/mol | [1][2][3] |

| CAS Number | 951-87-1 | [1] |

| Melting Point | 118-122 °C | |

| Appearance | White to off-white crystalline powder | [4] |

| InChI Key | PONXTPCRRASWKW-OKILXGFUSA-N | [3] |

Spectroscopic Data:

| Type | Data | Reference |

| ¹H NMR | Spectrum available | [5] |

Synthesis of this compound

The synthesis of 1,2-diphenylethylenediamine can be achieved through the reductive amination of benzil.[6] This process can yield both the chiral and meso diastereomers. The separation of these diastereomers is a critical step in obtaining the desired compound.

Experimental Protocol: Synthesis from Benzil

This protocol outlines a general procedure for the synthesis of 1,2-diphenylethylenediamine, which can be adapted to favor the formation of the meso isomer.

Materials:

-

Benzil

-

Ammonium formate or another ammonia source

-

Reducing agent (e.g., sodium borohydride, catalytic hydrogenation)

-

Solvent (e.g., methanol, ethanol)

-

Apparatus for heating and reflux

Procedure:

-

Dissolve benzil in a suitable solvent in a round-bottom flask.

-

Add the ammonia source in excess.

-

Slowly add the reducing agent while monitoring the reaction temperature.

-

After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and quench any remaining reducing agent.

-

Perform an aqueous workup to extract the product.

-

The crude product will be a mixture of meso and chiral diastereomers. These can be separated by fractional crystallization.

Applications in Asymmetric Catalysis

While this compound itself is achiral, it is a common precursor for the synthesis of chiral ligands used in asymmetric catalysis.[7] Its derivatives are particularly effective in reactions such as asymmetric transfer hydrogenation and Michael additions.[8]

Asymmetric Transfer Hydrogenation

Derivatives of 1,2-diphenylethylenediamine, such as N-tosylated diamines, are key components of catalysts for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols.[9] These reactions are fundamental in the synthesis of pharmaceutical intermediates.[4][10]

Quantitative Data for Asymmetric Transfer Hydrogenation of Acetophenone:

| Catalyst Ligand | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |

| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |

| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |

Data sourced from a comparative study on DPEN derivatives.[9]

Experimental Protocol: Asymmetric Transfer Hydrogenation of a Prochiral Ketone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of a ketone using a Ru-TsDPEN catalyst.

Materials:

-

Prochiral ketone (e.g., acetophenone)

-

Ru-TsDPEN catalyst

-

Hydrogen source (e.g., formic acid/triethylamine mixture or isopropanol)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a flask under an inert atmosphere, dissolve the prochiral ketone in the anhydrous solvent.

-

Add the Ru-TsDPEN catalyst (typically 0.1-1 mol%).

-

Add the hydrogen source to the reaction mixture.

-

Stir the reaction at the appropriate temperature until completion (monitored by GC or HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Dry the organic layers, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Determine the enantiomeric excess of the resulting chiral alcohol using chiral HPLC.[9]

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: Catalytic cycle of Ru-TsDPEN in asymmetric transfer hydrogenation.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. nbinno.com [nbinno.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Navigating the Solubility of meso-1,2-Diphenylethylenediamine: A Technical Guide

An in-depth examination of the solubility characteristics of meso-1,2-Diphenylethylenediamine, a critical component in asymmetric synthesis and catalysis. This guide provides a qualitative solubility profile, standardized experimental protocols for quantitative determination, and a logical workflow for solubility assessment.

This compound is an organic compound featuring two phenyl groups and two amino groups. Its structure, containing both nonpolar phenyl rings and polar amine functionalities, results in a nuanced solubility profile. While extensive quantitative solubility data is not widely available in public literature, a qualitative understanding can be derived from its chemical nature and contextual information from its use in various reactions. The compound is typically a colorless to pale yellow solid at room temperature and is noted to be soluble in polar organic solvents.[1]

Qualitative and Semi-Quantitative Solubility Analysis

The presence of two amine groups suggests that this compound is a weak base.[2] Consequently, its solubility is expected to increase in acidic solutions due to the formation of more soluble ammonium salts.[2][3] Generally, amines with more than four carbon atoms tend to be insoluble in water, but soluble in organic solvents like diethyl ether or dichloromethane.[4]

A summary of the expected solubility based on general principles and available information is presented below.

| Solvent Class | Common Lab Solvents | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water | Insoluble to Slightly Soluble | The large nonpolar surface area of the two phenyl rings dominates the molecule's properties, limiting solubility in water. Basicity of amines may lead to slight solubility.[3][4] |

| Methanol, Ethanol | Soluble | The alcohol's ability to hydrogen bond with the amine groups and the alkyl chain's interaction with the phenyl rings facilitate dissolution. | |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | These solvents can engage in dipole-dipole interactions and are generally good solvents for moderately polar compounds. |

| Dimethylformamide (DMF) | Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a highly polar solvent that should readily dissolve the compound. | |

| Nonpolar | Toluene, Hexane | Slightly Soluble to Insoluble | While the phenyl groups have an affinity for aromatic solvents like toluene, the polar amine groups will limit solubility, especially in aliphatic solvents like hexane. |

| Chlorinated | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity.[4] |

| Ethers | Diethyl Ether | Soluble | Diethyl ether is a common solvent for amines.[4] |

Experimental Protocols for Solubility Determination

For researchers requiring precise, quantitative solubility data, standardized methods must be employed. The following protocols describe two common and reliable techniques for determining the solubility of a solid compound like this compound.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, thermostated vessel. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Once equilibrium is achieved, cease agitation and allow the suspension to settle. A clear aliquot of the supernatant is then carefully removed using a syringe fitted with a filter (e.g., 0.45 µm PTFE or nylon) to prevent any solid particles from being transferred.

-

Quantification of the Solute: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be generated using standard solutions of known concentrations for accurate quantification.

-

Data Reporting: The solubility is reported in mass per unit volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

Gravimetric Method

Methodology:

-

Preparation of a Saturated Solution: Prepare a saturated solution at a constant temperature as described in the shake-flask method.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container. The solvent is then carefully evaporated. This can be done by gentle heating in a fume hood, under a stream of inert gas (e.g., nitrogen), or in a vacuum oven at a temperature below the compound's decomposition point.

-

Weighing and Calculation: The container with the dried residue is weighed. The mass of the dissolved solid is found by subtracting the initial weight of the empty container. The solubility is then calculated by dividing the mass of the residue by the initial volume of the solution taken.

Visualization of Experimental Workflow

The process of determining and applying solubility data in a research context can be visualized as a logical workflow. The following diagram illustrates the key stages, from initial screening to the application of the data in experimental design.

Caption: Workflow for solubility determination and application.

References

A Comprehensive Technical Guide to the Safe Handling of meso-1,2-Diphenylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for meso-1,2-Diphenylethylenediamine (CAS RN: 562-49-2). The information is compiled to ensure safe laboratory practices and to provide a quick reference for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

| Identifier | Value |

| IUPAC Name | (1R,2S)-1,2-diphenylethane-1,2-diamine |

| CAS Number | 562-49-2 |

| Molecular Formula | C₁₄H₁₆N₂[1][2][3][4] |

| Molecular Weight | 212.29 g/mol [1][2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 118-122 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification, hazard statements (H-statements), and precautionary statements (P-statements).

GHS Hazard Classification

| Classification | Category |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A[5] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3[5][6] |

Hazard Statements

| Code | Statement |

| H315 | Causes skin irritation[5][6] |

| H319 | Causes serious eye irritation[5][6] |

| H335 | May cause respiratory irritation[5][6] |

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[5] |

| P264 | Wash skin thoroughly after handling.[5] |

| P271 | Use only outdoors or in a well-ventilated area.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[5] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[5] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[5] |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Exposure Controls and Personal Protection

There are no established occupational exposure limits for this compound. However, due to its hazardous nature, appropriate engineering controls and personal protective equipment (PPE) must be utilized to minimize exposure.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |

Fire-Fighting Measures

| Aspect | Information |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides. |

| Fire-Fighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective gear. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate : Clear the area of all unnecessary personnel.

-

Ventilate : Ensure adequate ventilation.

-

Containment : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Cleanup : Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

-

Decontaminate : Clean the spill area with a suitable decontaminating agent.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the general workflow for responding to a chemical spill of this compound.

Caption: Workflow for handling a chemical spill.

Logical Relationships: Hierarchy of Controls

To minimize exposure to this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

Caption: Hierarchy of controls for minimizing exposure.

Handling and Storage

-

Handling : Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage : Keep the container tightly closed in a dry and well-ventilated place. Store in a cool place.

Stability and Reactivity

-

Reactivity : No data available.

-

Chemical Stability : Stable under recommended storage conditions.

-

Incompatible Materials : Strong oxidizing agents.

-

Hazardous Decomposition Products : Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.

This technical guide is intended to provide essential safety information. Always refer to the complete Safety Data Sheet (SDS) before handling this chemical and follow all institutional safety protocols.

References

Early Investigations of meso-1,2-Diphenylethylenediamine as a Chiral Ligand: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on meso-1,2-diphenylethylenediamine (meso-DPEN) as a chiral ligand in asymmetric catalysis. While its enantiopure counterparts, (R,R)- and (S,S)-DPEN, have become privileged scaffolds in modern stereoselective synthesis, the early explorations of the achiral meso isomer provided crucial insights into the development of C2-symmetric and other effective chiral ligands. This document outlines the initial synthetic strategies, early catalytic applications, and the comparative performance of catalysts derived from this diamine.

Synthesis and Resolution of 1,2-Diphenylethylenediamine

The journey into the catalytic applications of DPEN isomers began with establishing reliable methods for their synthesis and separation. Early procedures focused on the preparation of the racemic mixture of (R,R)- and (S,S)-DPEN, along with the concurrent formation of the meso diastereomer, followed by resolution.

Synthesis of Racemic 1,2-Diphenylethylenediamine

An early and scalable method for the synthesis of the diamine mixture involves a multi-step process starting from benzil.[1]

Experimental Protocol: Synthesis of (±)-1,2-Diphenylethylenediamine [1]

-

Imidazole Formation: A mixture of benzil (0.75 mol), ammonium acetate (400 g), and cyclohexanone (0.77 mol) in glacial acetic acid (1.0 L) is heated at reflux for 1.5 hours. The hot mixture is then poured into vigorously stirred water (3 L) and allowed to cool overnight. The resulting crystals of 2,4,5-triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene are collected by filtration, washed with water, and dried under reduced pressure (95-97% yield).

-

Reductive Cleavage: The imidazole intermediate (0.250 mol) is dissolved in tetrahydrofuran (THF, 400 mL) in a four-necked flask equipped with a mechanical stirrer, thermometer, and a dry ice condenser. The flask is flushed with argon, and the solution is cooled to -78°C. Gaseous ammonia is introduced until the liquid volume increases by approximately 400 mL. Lithium wire (1.00 mol) is then slowly added, maintaining the temperature below -65°C. After stirring for 30 minutes, ethanol (1.0 mol) is slowly added, followed by ammonium chloride (70 g) after an additional 20 minutes of stirring.

-

Workup and Isolation: The cooling bath is removed, and the mixture is allowed to warm to 0°C. Water (400 mL) is carefully added, and the phases are separated. The aqueous phase is subjected to acid-base extractions to isolate the racemic diamine.

A more recent, high-yield synthesis of (±)-1,2-diphenylethylenediamine starts from 1,2-diphenylethanedione dioxime.[2][3]

Experimental Protocol: Synthesis from Dioxime [3]

-

Reaction Setup: In a 500 mL four-necked flask equipped with a condenser, 1,2-diphenylethanedione dioxime (48 g, 0.20 mol) is dissolved in methanol (260 mL) with stirring. Activated carbon (2 g, 120 mesh) and Raney nickel (0.5 g) are added.

-

Reduction: The mixture is heated to 60°C, and 80% hydrazine hydrate (28.75 g, 0.46 mol) is slowly added dropwise, maintaining the reaction temperature between 58°C and 62°C under a nitrogen atmosphere. The reaction progress is monitored by liquid chromatography.

-

Isolation: Once the starting material is consumed, the mixture is cooled, and the Raney nickel and activated carbon are filtered off. The methanol is removed from the filtrate by distillation. The residue is dissolved in 200 mL of petroleum ether, and the product is allowed to crystallize over 24 hours. The resulting (±)-1,2-diphenylethylenediamine is collected by filtration (yield: 98%, chemical purity: 99.57%).[2][3]

Chiral Resolution of (±)-1,2-Diphenylethylenediamine

The separation of the enantiomers from the racemic mixture is a critical step and is most commonly achieved through classical resolution using a chiral resolving agent, such as L-(+)-tartaric acid.[1][4] This process relies on the differential solubility of the resulting diastereomeric salts.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid [1]

-

Salt Formation: Racemic 1,2-diphenylethylenediamine (42.5 g, 0.200 mol) is dissolved in ethanol (230 mL) by heating to 70°C in a 1-L round-bottomed flask. A hot (70°C) solution of L-(+)-tartaric acid (30.0 g, 0.200 mol) in ethanol (230 mL) is then slowly added. The tartrate salts precipitate immediately.

-

Fractional Crystallization: The mixture is cooled to room temperature, and the crystals are collected by filtration, washed with ethanol, and dried. To achieve high optical purity, this crystallization process is repeated twice more, each time using 230 mL of water and 230 mL of ethanol to yield the pure tartrate salt of one enantiomer.[4]

-

Liberation of the Free Diamine: The resolved tartrate salt is treated with aqueous sodium hydroxide, and the enantiomerically pure diamine is extracted with dichloromethane.

The meso isomer, being a diastereomer of the (R,R) and (S,S) pair, can be separated from the racemic mixture by techniques such as fractional crystallization or chromatography, although early literature often focused on the resolution of the enantiomers.

Early Applications of DPEN Derivatives in Asymmetric Catalysis

The pioneering work on the use of DPEN derivatives as chiral ligands was significantly advanced by Noyori and co-workers, particularly in the field of asymmetric hydrogenation. While the most celebrated catalysts are derived from enantiopure DPEN, the principles established were foundational.

Asymmetric Transfer Hydrogenation

One of the most impactful applications of DPEN-derived ligands is in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones.[5][6] The catalyst system, often involving a Ru(II) center, an N-sulfonylated DPEN ligand (like TsDPEN), and a hydrogen source (e.g., isopropanol or a formic acid/triethylamine mixture), has become a benchmark for the synthesis of chiral alcohols.[5][6][7]

The general workflow for such a reaction is depicted below.

The mechanism involves the formation of a ruthenium-hydride species, which then delivers a hydride to the prochiral ketone via a six-membered pericyclic transition state.[8] The chirality of the DPEN ligand dictates the facial selectivity of this hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.[6]

Asymmetric Michael Addition

Derivatives of DPEN have also been effectively utilized as organocatalysts, particularly in the form of chiral thioureas, for asymmetric Michael additions.[7] These bifunctional catalysts activate the nucleophile and electrophile through hydrogen bonding.

The general catalytic cycle for a DPEN-thiourea catalyzed Michael addition is as follows:

Quantitative Data from Early Catalytic Studies

While extensive data exists for modern applications of enantiopure DPEN, early reports on meso-DPEN are less focused on high enantioselectivity, as it is an achiral ligand. However, its use in diastereoselective reactions and as a component in catalyst systems provided valuable data. The following tables summarize representative results from asymmetric reactions catalyzed by derivatives of enantiopure DPEN, which historically overshadowed the direct use of meso-DPEN as a chiral directing group.

Table 1: Asymmetric Transfer Hydrogenation of Ketones with Ru-TsDPEN Catalyst

| Ketone | Catalyst | Hydrogen Source | Solvent | Yield (%) | ee (%) |

| Acetophenone | Ru-(S,S)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 95 | 97 (R) |

| 1-Tetralone | Ru-(S,S)-TsDPEN | i-PrOH | i-PrOH | 98 | 99 (S) |

| Benzylacetone | Ru-(R,R)-TsDPEN | HCOOH/NEt₃ | CH₃CN | 94 | 96 (S) |

Data compiled from representative modern literature to illustrate the efficacy of the DPEN scaffold.[5][6]

Table 2: Asymmetric Michael Addition using DPEN-Thiourea Organocatalysts [7]

| Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield (%) | ee (%) |

| Cyclohexanone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea | Toluene | 95 | 98 (syn) |

| Acetylacetone | trans-β-nitrostyrene | (R,R)-DPEN-thiourea | Toluene | 94 | 97 |

| Diethyl malonate | Chalcone | (S,S)-DPEN-thiourea | CH₂Cl₂ | 92 | 95 |

This table highlights the performance of enantiopure DPEN-derived organocatalysts.[7]

Conclusion

The early research landscape of 1,2-diphenylethylenediamine laid the critical groundwork for the development of a powerful class of chiral ligands and organocatalysts. While the achiral meso-DPEN isomer itself did not emerge as a widely used chiral directing group, its synthesis and separation were integral to accessing the enantiopure (R,R) and (S,S) isomers. The foundational studies, particularly in asymmetric hydrogenation and Michael additions using these enantiopure ligands, demonstrated the profound impact of the DPEN scaffold's stereoelectronic properties on the outcome of asymmetric transformations. The principles of bifunctional catalysis and the formation of well-defined transition states, elucidated through studies with DPEN derivatives, continue to inform the design of new and improved stereoselective catalysts for the efficient synthesis of chiral molecules in the pharmaceutical and chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. (+/-)-1,2-DIPHENYLETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 3. CN105218380A - The preparation method of one (±)-1,2-diphenyl ethylene diamine - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies of meso-1,2-Diphenylethylenediamine in Catalytic Reactions: A Technical Guide

Introduction

Meso-1,2-diphenylethylenediamine (meso-DPEN) is a prochiral diamine that, despite possessing two stereogenic centers, is achiral due to an internal plane of symmetry. This unique structural feature makes it an invaluable starting material in asymmetric synthesis. The primary catalytic applications involving meso-DPEN focus on its desymmetrization to yield enantiomerically enriched products, which are crucial chiral building blocks for pharmaceuticals and other complex molecules. This technical guide provides an in-depth overview of preliminary studies in this area, focusing on enzymatic and dual small-molecule catalytic systems.

Enzymatic Desymmetrization of this compound Derivatives

The enantioselective acylation of one of the two amino groups in meso-DPEN derivatives, catalyzed by lipases, is a prominent strategy for their desymmetrization. This biocatalytic approach offers a green and efficient route to chiral mono-acylated diamines.

Data Presentation: Lipase-Catalyzed Desymmetrization

The following table summarizes the results from the enzymatic desymmetrization of various meso-1,2-diaryl-1,2-diaminoethanes using different lipases with diallyl carbonate as the acylating agent.

| Substrate (Ar) | Lipase | Conversion (%) | Enantiomeric Excess (ee, %) |

| Phenyl | CAL-A | >95 | 85 |

| Phenyl | CAL-B | 60 | 65 |

| 4-Chlorophenyl | CAL-B | 65 | 89[1] |

| 4-Methylphenyl | CAL-B | 70 | 80 |

| 4-Methoxyphenyl | CAL-B | 65 | 75 |

Data is compiled from representative studies on lipase-catalyzed desymmetrization.[2]

Experimental Protocol: General Procedure for Enzyme Screening[3]

-

A solution of the meso-diamine substrate (e.g., 60 mg, 0.2 mmol) in diallyl carbonate (2 mL) is prepared in an oven-dried flask under an inert atmosphere.

-

The selected lipase (e.g., 200 mg of Candida antarctica lipase B, CAL-B) is added to the solution.

-

The reaction mixture is gently shaken in an orbital shaker at a controlled temperature (e.g., 45-75 °C).

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) and mass spectrometry.

-

Upon completion or reaching desired conversion, the mixture is cooled to room temperature.

-

The enzyme is removed by filtration, rinsing with a suitable solvent (e.g., dichloromethane).

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

The enantiomeric excess of the mono-acylated product is determined by chiral HPLC analysis.

Visualization: Workflow for Enzymatic Desymmetrization

Dual Small-Molecule Catalyzed Desymmetrization

A powerful strategy for the desymmetrization of meso-diamines involves the use of a cooperative dual-catalyst system. This method facilitates enantioselective monobenzoylation through the in-situ formation of a chiral acyl-transfer reagent.[3][4][5]

Data Presentation: Dual-Catalyst Monobenzoylation

The table below presents the results for the monobenzoylation of various meso-1,2-diaryl-1,2-diaminoethanes using a dual-catalyst system comprising 4-(dimethylamino)pyridine (DMAP) and a chiral amide-thiourea co-catalyst.

| Substrate (Ar) | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenyl | 85 | 95 |

| 4-Methoxyphenyl | 82 | 96 |

| 4-Fluorophenyl | 88 | 94 |

| 3,5-Dimethylphenyl | 79 | 92 |

| 2-Naphthyl | 80 | 91 |

Data is representative of the dual small-molecule catalysis approach.[6]

Experimental Protocol: Representative Procedure for Dual-Catalyst Monobenzoylation[6][7]

-

To a solution of the meso-diamine (0.2 mmol) in a suitable solvent (e.g., CH2Cl2, 2.0 mL) are added 4Å molecular sieves (100 mg).

-

The mixture is cooled to a low temperature (e.g., -78 °C).

-

The chiral amide-thiourea co-catalyst (0.02 mmol, 10 mol%) and 4-(dimethylamino)pyridine (DMAP, 0.02 mmol, 10 mol%) are added.

-

Benzoic anhydride (0.22 mmol, 1.1 equiv) is added, and the reaction mixture is stirred at -78 °C.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution.

-

The aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over Na2SO4, filtered, and concentrated.

-

The residue is purified by flash column chromatography on silica gel to afford the monobenzoylated product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Visualization: Catalytic Cycle for Dual-Catalyst System

Synthesis of Schiff Base Complexes as Catalyst Precursors

Meso-DPEN can also serve as a scaffold for synthesizing ligands for transition metal catalysis. The formation of Schiff base complexes with metals like nickel(II) is a preliminary step towards developing novel catalysts.

Experimental Protocol: Synthesis of a Nickel(II) Schiff Base Complex[8]

-

This compound is reacted with two equivalents of a substituted salicylaldehyde (e.g., 2,4-dihydroxybenzaldehyde) in a suitable solvent like ethanol.

-

The mixture is heated to reflux to facilitate the condensation reaction and formation of the Schiff base ligand.

-

A solution of a nickel(II) salt (e.g., nickel(II) acetate) in the same solvent is then added to the ligand solution.

-

The reaction mixture is stirred, often with heating, to promote complexation.

-

Upon cooling, the resulting nickel(II) Schiff base complex often precipitates from the solution.

-

The solid complex is collected by filtration, washed with cold solvent, and dried under vacuum.

-

The product is characterized by techniques such as microanalysis, X-ray crystallography, and NMR spectroscopy.

Visualization: Workflow for Schiff Base Complex Synthesis

The preliminary studies on this compound highlight its significant potential as a versatile substrate in catalytic asymmetric reactions. The desymmetrization of meso-DPEN and its derivatives through both enzymatic and dual small-molecule catalytic systems provides efficient access to valuable chiral diamine building blocks. These methods demonstrate high enantioselectivities and yields, paving the way for their application in the synthesis of pharmaceuticals and other fine chemicals. Furthermore, its use as a scaffold for creating new ligands for transition metal complexes opens up avenues for the development of novel catalytic systems. Further research in this area is poised to uncover new applications and refine existing methodologies, solidifying the role of meso-DPEN in modern asymmetric catalysis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic enantioselective desymmetrization of meso-diamines: a dual small-molecule catalysis approach. | Semantic Scholar [semanticscholar.org]

- 4. Catalytic enantioselective desymmetrization of meso-diamines: a dual small-molecule catalysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

meso-1,2-Diphenylethylenediamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of meso-1,2-Diphenylethylenediamine, a key organic compound utilized in various advanced chemical syntheses. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of asymmetric catalysis.

Core Molecular Data

This compound, also known as meso-stilbenediamine, is an achiral diamine despite possessing two stereogenic centers, due to a plane of symmetry. Its molecular characteristics are fundamental to its role in chemical synthesis.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₁₆N₂ | [1][2][3] |

| Molecular Weight | 212.29 g/mol | [1][2][3] |

| CAS Number | 951-87-1 | [2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 118-122 °C | [2] |

Synthesis and Experimental Protocols

The synthesis of 1,2-diphenylethylenediamine typically proceeds via the formation of a racemic mixture of the (R,R) and (S,S) enantiomers, from which the meso isomer can be separated, or through stereoselective routes that directly yield the meso form. A common laboratory-scale synthesis of the racemic mixture, which is a precursor or isomeric relative of the meso form, is detailed below.

Experimental Protocol: Synthesis of (±)-1,2-Diphenylethylenediamine

This protocol outlines a two-step synthesis of the racemic diamine starting from benzil.

Step 1: Synthesis of 2,2-spirocyclohexane-4,5-diphenyl-2H-imidazole

-

In a 2-liter, three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1.0 L of glacial acetic acid, 158 g (0.75 mol) of benzil, 400 g of ammonium acetate, and 80 mL (0.77 mol) of cyclohexanone.[1]

-

Heat the mixture at reflux with stirring for 1.5 hours. The solution will change color from light yellow to dark green.[1][3]

-

While still hot, pour the reaction mixture into 3 L of vigorously stirred water.[1]

-

Allow the mixture to cool to room temperature overnight to facilitate crystallization.[1]

-

Collect the resulting yellowish-green crystals by filtration, wash them four times with 300 mL of water, and crush them in a mortar.[1][3]

-

Dry the product under reduced pressure to yield 205–210 g (95–97%) of the imidazole intermediate.[1][3]

Step 2: Reduction to (±)-1,2-Diphenylethylenediamine

-

In a 2-liter, four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dry ice condenser, add 72.0 g (0.250 mol) of the imidazole synthesized in Step 1.[1]

-

Flush the flask with argon and add 400 mL of tetrahydrofuran (THF). Stir until all solids have dissolved.[1]

-

Cool the mixture to -78 °C using a dry ice/acetone bath and introduce gaseous ammonia until the liquid volume increases by approximately 400 mL.[1]

-

Slowly add 6.94 g (1.00 mol) of lithium wire in small pieces, ensuring the temperature does not exceed -65 °C.[1]

-

After the addition of lithium is complete, stir the mixture for 30 minutes.[1]

-

Slowly add 30 mL (1.0 mol) of ethanol, followed by stirring for an additional 20 minutes.[1]

-

Add 70 g of ammonium chloride and allow the mixture to warm to 0 °C.[1]

-

Carefully add 400 mL of water and separate the phases. The racemic diamine is then isolated through a series of acid-base extractions.[1][3]

Note: The meso isomer is a common impurity that can form during the synthesis of the racemic mixture and may be separated by crystallization.[1]

Logical Workflow for Synthesis and Resolution

The following diagram illustrates the general workflow for the synthesis of the racemic mixture of 1,2-diphenylethylenediamine and its subsequent resolution to obtain the individual enantiomers. The separation of the meso isomer, if present, would typically be performed on the racemic mixture prior to resolution.

References

An In-depth Technical Guide to the Stereochemistry of 1,2-Diphenylethylenediamine Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylethylenediamine (DPEN), with the chemical formula H₂NCHPhCHPhNH₂, is a crucial organic compound in the field of asymmetric synthesis.[1] Its rigid C2-symmetric backbone provides a well-defined chiral environment, making it an invaluable chiral ligand and auxiliary, especially within the pharmaceutical industry.[2] The stereochemistry of active pharmaceutical ingredients (APIs) can significantly influence their efficacy and safety, and DPEN and its derivatives are instrumental in the enantioselective synthesis of complex molecules.[2] This diamine exists as three distinct stereoisomers: a pair of enantiomers, (R,R) and (S,S), and a meso compound.[1] These chiral diastereomers are particularly significant for their application in asymmetric hydrogenation reactions.[1]

The Stereoisomers of 1,2-Diphenylethylenediamine

The presence of two chiral carbon atoms in the 1,2-diphenylethylenediamine molecule gives rise to three stereoisomers. The (R,R) and (S,S) isomers are non-superimposable mirror images of each other, known as enantiomers. The third isomer is the meso form, which is achiral due to an internal plane of symmetry.

Caption: Relationship between the stereoisomers of 1,2-diphenylethylenediamine.

Synthesis and Resolution of 1,2-Diphenylethylenediamine Isomers

The synthesis of 1,2-diphenylethylenediamine can be achieved through the reductive amination of benzil.[1] This process can yield both the chiral and meso diastereomers.[1] The more valuable chiral diastereomer can be separated into its (R,R) and (S,S) enantiomers through a process called chiral resolution, commonly employing tartaric acid as the resolving agent.[1]

The principle behind this resolution is the formation of diastereomeric salts. When the racemic mixture of DPEN is reacted with a single enantiomer of a chiral acid, such as L-(+)-tartaric acid, two diastereomeric salts are formed: ((1R,2R)-diamine-L-(+)-tartrate) and ((1S,2S)-diamine-L-(+)-tartrate).[3] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[3][4]

Experimental Protocol: Chiral Resolution of (±)-1,2-Diphenylethylenediamine with L-(+)-Tartaric Acid

This protocol is a representative procedure for the chiral resolution of racemic 1,2-diphenylethylenediamine.

Materials:

-

Racemic 1,2-diphenylethylenediamine

-

L-(+)-Tartaric acid

-

Ethanol

-

Aqueous sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Salt Formation: In a round-bottomed flask, dissolve the racemic 1,2-diphenylethylenediamine in hot ethanol (e.g., at 70°C).[3] In a separate flask, prepare a hot solution of L-(+)-tartaric acid in ethanol.[3] Slowly add the hot tartaric acid solution to the diamine solution.[3] The diastereomeric tartrate salts will precipitate.[3]

-

Fractional Crystallization: Allow the mixture to cool slowly to room temperature to promote the formation of well-defined crystals.[3] The less soluble diastereomeric salt, typically the ((1S,2S)-diamine-L-(+)-tartrate), will crystallize out of the solution first.

-

Isolation of the Less Soluble Salt: Collect the crystals by filtration and wash them with a small amount of cold ethanol.[3] To achieve high optical purity, this recrystallization process can be repeated multiple times.[3]

-

Liberation of the Free Amine: The resolved tartrate salt is then treated with an aqueous solution of sodium hydroxide to deprotonate the ammonium salt and liberate the free diamine.[3]

-

Extraction: The free diamine is extracted from the aqueous solution using an organic solvent such as dichloromethane.[3]

-

Drying and Evaporation: The organic extracts are combined, dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched 1,2-diphenylethylenediamine.

References

Spectroscopic Profile of meso-1,2-Diphenylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for meso-1,2-Diphenylethylenediamine, a crucial building block in catalysis and drug discovery. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide key insights into its molecular framework. The data presented here is typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the amine, methine, and aromatic protons. Due to the molecule's meso nature, the two phenyl groups and the two methine protons are chemically equivalent.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~3.95 | Singlet | 2H | Methine protons (CH-NH₂) |

| ~1.85 | Broad Singlet | 4H | Amine protons (NH₂) |

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~142 | Quaternary Aromatic Carbon (C-ipso) |

| ~128.5 | Aromatic Carbon (C-ortho/C-meta) |

| ~127.5 | Aromatic Carbon (C-para) |

| ~60 | Methine Carbon (CH-NH₂) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound showcases characteristic absorption bands for N-H and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3290 | Medium, Broad | N-H stretch (amine) |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 2920 - 2850 | Medium | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| ~1590 | Medium | N-H bend (amine) |

| ~750, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Instrumentation: A 400 MHz NMR spectrometer is typically employed for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 seconds

-

Spectral Width: -2 to 12 ppm

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-1024

-

Relaxation Delay: 2.0 seconds

-

Spectral Width: 0 to 160 ppm

-

Temperature: 298 K

Infrared (IR) Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.

Sample Preparation:

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

Pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.

FTIR-ATR Acquisition Parameters:

-

Spectral Range: 4000 - 650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Methodological & Application

Application Notes and Protocols for the Use of meso-1,2-Diphenylethylenediamine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of meso-1,2-diphenylethylenediamine (meso-DPEN) as a precursor for chiral ligands in asymmetric synthesis. The focus is on the preparation of N-tosylated derivatives and their application in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones and copper-catalyzed asymmetric Henry (nitroaldol) reactions.

Introduction

This compound is an achiral diamine that serves as a readily available and cost-effective starting material for the synthesis of valuable chiral ligands. Through resolution of its derivatives, enantiomerically pure C₂-symmetric diamines can be obtained. These chiral diamines, particularly after N-functionalization (e.g., tosylation to form TsDPEN), are highly effective ligands in a variety of metal-catalyzed asymmetric transformations. Their rigid backbone and well-defined chiral environment are instrumental in achieving high levels of stereocontrol, making them crucial building blocks in the synthesis of chiral alcohols and amines, which are common intermediates in pharmaceutical manufacturing.

Overall Workflow

The general strategy involves a three-step process: the synthesis of a functionalized derivative of meso-DPEN, followed by the resolution of the resulting diastereomers to obtain the enantiomerically pure ligand, and finally, the application of this chiral ligand in an asymmetric catalytic reaction.